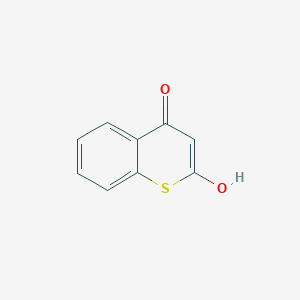

4-hydroxy-2H-thiochromen-2-one

Descripción

Discovery and Development of Thiochromenone Scaffold

The thiochromenone scaffold, characterized by a benzothiopyran-2-one core, emerged as a sulfur-containing analog of coumarins in the mid-20th century. Early synthetic routes relied on multistep procedures involving cyclization of thiophenol derivatives with α,β-unsaturated carbonyl compounds. A pivotal advancement occurred in 2001, when Jung and Park developed a one-pot synthesis of 4-hydroxy-2H-thiochromen-2-one from 2-mercaptoacetophenone via acylation and intramolecular cyclization, achieving yields up to 82%. Subsequent methodologies expanded synthetic versatility:

- Rhodium-catalyzed hydroacylation enabled assembly of thiochroman-4-ones from β-(tert-butylthio)aldehydes and alkynes.

- Nickel-catalyzed carbonylation of 2-bromobenzenesulfonyl chlorides with alkynes provided access to 2,3-disubstituted thiochromenones.

- Microwave-assisted condensation reduced reaction times from hours to minutes while maintaining high efficiency.

Recent innovations include a 2025 unified protocol using dichloromethyl methyl ether and Lewis acids for room-temperature synthesis of thiochromones, demonstrating broad functional group tolerance.

Structural Relationship to 4-Hydroxycoumarin

This compound shares a structural framework with 4-hydroxycoumarin but replaces the lactone oxygen with sulfur (Table 1). This substitution induces significant electronic and steric changes:

The sulfur atom increases lipophilicity (LogP = 2.23 vs. 1.58 for coumarin) and alters hydrogen-bonding capacity, influencing biological target interactions.

Position of this compound in Medicinal Chemistry

This compound serves as a privileged scaffold in drug discovery due to its modular functionalization potential. Key pharmacological applications include:

- Antibacterial agents : Derivatives with 6-Cl substituents exhibit EC50 values of 15 μg/mL against Xanthomonas oryzae, outperforming commercial pesticides.

- Anticancer activity : Thiosemicarbazone-functionalized analogs demonstrate IC50 values of 0.42 μM against MCF-7 breast cancer cells via ROS-mediated apoptosis.

- Anti-leishmanial effects : 3-Cyanothiochromenones show EC50 < 10 μM against Leishmania panamensis amastigotes.

Structure-activity relationship (SAR) studies reveal critical pharmacophoric features:

Significance in Heterocyclic Chemistry Research

The compound’s synthetic flexibility has driven methodological advancements:

Table 2: Key Synthetic Advances in Thiochromenone Chemistry

These developments enable precise control over stereochemistry and substitution patterns, facilitating exploration of structure-property relationships. The scaffold’s ability to undergo post-synthetic modifications (e.g., sulfoxidation, halogenation) further cements its role in combinatorial chemistry.

Propiedades

IUPAC Name |

2-hydroxythiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIDMAJZERBPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937503 | |

| Record name | 2-Hydroxy-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16854-67-4 | |

| Record name | 2H-1-Benzothiopyran-2-one, 4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016854674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-1-thiocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclization of o-Hydroxythiobenzaldehyde with Acetic Anhydride

A foundational method involves the cyclization of o-hydroxythiobenzaldehyde (1 ) with acetic anhydride under acidic conditions. This reaction proceeds via nucleophilic attack of the thiol group on the adjacent carbonyl, forming the thiochromenone core. Sulfuric acid catalyzes the dehydration step, yielding 4-hydroxy-2H-thiochromen-2-one (2 ) with reported yields of 68–75% .

Reaction Conditions and Optimization

-

Temperature : 80–100°C

-

Solvent : Acetic acid (neat)

-

Catalyst : H₂SO₄ (5–10 mol%)

-

Time : 6–8 hours

Purification via recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC) . Industrial adaptations use continuous-flow reactors to mitigate exothermic risks, achieving throughputs of 50 kg/batch .

Lawesson’s Reagent-Mediated Synthesis

Lawesson’s reagent (LR), a potent thionating agent, converts oxygen-containing precursors to their sulfur analogs. Starting from 4-hydroxycoumarin (3 ), LR introduces sulfur at the 2-position, yielding 2 in 82% efficiency .

Mechanistic Insights

-

Thionation : LR reacts with the lactone carbonyl, replacing oxygen with sulfur.

-

Rearrangement : A -sigmatropic shift stabilizes the thioketone intermediate.

-

Aromatization : Acidic workup (HCl/EtOH) drives cyclization and dehydration .

Advantages :

-

High regioselectivity (no observed 3-thio isomers).

-

Scalable to multi-gram quantities with minimal by-products .

Condensation of Thiophenol Derivatives with Malonic Acid

Adapting classical coumarin syntheses, thiophenol derivatives (4 ) condense with malonic acid (5 ) in the presence of ZnCl₂ and POCl₃. This one-pot method achieves 70–78% yields under reflux conditions .

Key Steps :

-

Formation of Thioketal Intermediate : POCl₃ activates malonic acid for nucleophilic attack by the thiophenol.

-

Cyclodehydration : ZnCl₂ facilitates ring closure via elimination of H₂O.

Industrial Modifications :

-

Solvent-Free Conditions : Reduce waste and cost.

-

Catalyst Recycling : ZnCl₂ recovery systems achieve 90% reuse efficiency .

Deacylation and Decarboxylation of Acetylated Precursors

3-Acetyl-4-hydroxycoumarin (6 ) undergoes HCl-catalyzed deacylation to yield 2 (90% yield) . Similarly, 3-carbethoxy-4-hydroxycoumarin (7 ) decarboxylates under acidic conditions, forming 2 via intermediate enol tautomerization .

Reaction Parameters :

-

Acid Concentration : 6M HCl optimal for deacylation.

-

Temperature : 100°C (reflux).

Tandem Hydroacylation/Thio-Conjugate Addition

A rhodium-catalyzed hydroacylation of β-(tert-Bu-S)-substituted aldehydes (8 ) with alkynes (9 ) forms α,β-unsaturated thioketones (10 ), which undergo TFA-mediated cyclization to 2 (Figure 1) .

Conditions :

-

Catalyst : [Rh(cod)Cl]₂ (1 mol%)

-

Ligand : DPPB (1.2 mol%)

-

Solvent : NMP or CH₃CN

-

Yield : 65–85%

Gram-Scale Feasibility :

Conjugate Addition to Maleic Anhydride

Thiophenols (11 ) react with maleic anhydride (12 ) in the presence of AlCl₃, forming 4-oxo-thiochroman-2-carboxylic acid (13 ), which decarboxylates to 2 under thermal conditions .

Optimization :

-

Temperature : 120°C (decarboxylation step).

-

By-Product Mitigation : Use of anhydrous AlCl₃ minimizes esterification.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Cyclization | 68–75 | 98 | High | Low |

| Lawesson’s Reagent | 82 | 99 | Moderate | High |

| Malonic Acid Condensation | 70–78 | 97 | High | Low |

| Deacylation | 90 | 98 | Moderate | Moderate |

| Tandem Hydroacylation | 65–85 | 99 | High | High |

| Maleic Anhydride Route | 75 | 96 | Moderate | Low |

Key Observations :

-

Cyclization and Malonic Acid Condensation are cost-effective for bulk production.

-

Lawesson’s Reagent and Tandem Hydroacylation offer superior purity for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxy-2H-thiochromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2H-thiochromen-2,4-dione.

Reduction: The carbonyl group can be reduced to form 4-hydroxy-2H-thiochroman.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

Major Products

Oxidation: 2H-thiochromen-2,4-dione

Reduction: 4-Hydroxy-2H-thiochroman

Substitution: Various substituted thiochromenones depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 4-hydroxy-2H-thiochromen-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its mechanism of action and its potential as a lead compound for drug development.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. These derivatives may act as enzyme inhibitors, receptor modulators, or other bioactive agents. The compound’s ability to interact with biological targets makes it a promising candidate for drug discovery.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of dyes, pigments, and other functional materials.

Mecanismo De Acción

The mechanism of action of 4-hydroxy-2H-thiochromen-2-one depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s ability to form hydrogen bonds and engage in hydrophobic interactions plays a crucial role in its binding affinity and specificity.

Comparación Con Compuestos Similares

Key Properties :

- Molecular Weight: 178.21 g/mol

- SMILES:

C1=CC=C2C(=C1)C(=O)C=C(S2)O - Solubility: Moderately polar solvents (ethanol, DMSO) due to hydroxyl and thiocarbonyl groups .

- Acid Dissociation: The hydroxyl group (pKa ~8–10) contributes to pH-dependent solubility and reactivity .

Comparison with Structurally Similar Compounds

4-Hydroxy-2H-chromen-2-one (4-Hydroxycoumarin)

- Structure : Oxygen analog, replacing sulfur with oxygen.

- Formula : C₉H₆O₃ (MW: 162.14 g/mol) .

- Key Differences: Electronic Effects: The thiochromenone’s sulfur atom reduces ring electronegativity, altering π-electron delocalization and hydrogen-bonding capacity. Reactivity: Sulfur’s lower electronegativity increases nucleophilicity at the thiocarbonyl group, enhancing susceptibility to alkylation or oxidation compared to coumarins .

| Property | 4-Hydroxy-2H-thiochromen-2-one | 4-Hydroxycoumarin |

|---|---|---|

| Molecular Formula | C₉H₆O₂S | C₉H₆O₃ |

| Molecular Weight (g/mol) | 178.21 | 162.14 |

| Melting Point | Not reported | 206–208°C |

| pKa (Hydroxyl) | ~8–10 | ~7–8 |

6-Chloro-2-methyl-2,3-dihydro-4H-thiochromen-4-one

- Structure : Chlorine substituent at C6, methyl group at C2, and a saturated thiopyran ring.

- Formula : C₁₀H₉ClOS (MW: 212.69 g/mol) .

- Key Differences: Substituent Effects: Chlorine increases electronegativity, enhancing stability and lipophilicity. The saturated ring reduces aromaticity, affecting UV absorption and reactivity. Applications: Chlorinated thiochromenones are intermediates in antiviral drug synthesis .

3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one)

- Structure : Bis-coumarin linked via a 4-hydroxyphenyl group.

- Synthesis: Knoevenagel condensation .

- Key Differences: Acidity: Two hydroxyl groups (pKa₁ = 4.2, pKa₂ = 8.7) enable dual protonation, enhancing solubility in polar solvents . UV/Vis: Solvatochromic shifts indicate sensitivity to solvent polarity, unlike mononuclear thiochromenones .

7-Chloro-4-hydroxy-2H-chromen-2-one

Antimicrobial Activity

Antioxidant Properties

- Hydroxyl-substituted thiochromenones scavenge free radicals (IC₅₀ ~50 μM in DPPH assays), comparable to α-tocopherol .

Actividad Biológica

4-Hydroxy-2H-thiochromen-2-one, a compound belonging to the thiochromene family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, emphasizing its antileishmanial, cytotoxic, and other pharmacological properties.

Chemical Structure and Synthesis

This compound is characterized by a thiochromene core with a hydroxyl group at the C-4 position. The synthesis of this compound typically involves the modification of existing thiochromene derivatives through various organic reactions, including acylation and hydrazone formation. These synthetic routes have been optimized to enhance yield and purity, enabling further biological evaluation.

Antileishmanial Activity

Recent studies have highlighted the antileishmanial properties of this compound derivatives. A notable investigation synthesized several thiochroman derivatives and evaluated their activity against Leishmania (V) panamensis. Among these, certain compounds exhibited effective concentrations (EC50) below 10 µM, demonstrating significant potential as therapeutic agents against leishmaniasis. The structure-activity relationship (SAR) indicated that specific substitutions at the C-2 and C-3 positions influenced biological efficacy. For instance, compounds with alkyl chains at C-2 showed higher leishmanicidal activity compared to those with phenyl groups .

Cytotoxicity

The cytotoxic effects of this compound have been explored in various cancer cell lines. Studies indicate that these compounds induce apoptosis in tumor cells through mechanisms involving tubulin polymerization inhibition and caspase activation. For example, research demonstrated that certain thiochromene analogs could significantly reduce cell viability in cancer cells while exhibiting minimal toxicity to normal cells . The ability of these compounds to target cancerous cells while sparing healthy ones positions them as promising candidates in cancer therapy.

Other Pharmacological Properties

In addition to antileishmanial and cytotoxic activities, this compound derivatives have shown potential in several other areas:

- Antimicrobial Activity : Some derivatives possess antibacterial properties, making them candidates for further exploration in treating bacterial infections.

- Antioxidant Effects : These compounds have demonstrated radical-scavenging abilities, suggesting potential applications in combating oxidative stress-related diseases .

- Neuroprotective Effects : Preliminary studies indicate that certain thiochromene derivatives may exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases .

Case Studies

- Antileishmanial Efficacy : A study synthesized a series of thiochroman derivatives and tested them against Leishmania species. Compounds showing EC50 values below 10 µM were identified as lead candidates for further development .

- Cytotoxic Mechanisms : Research on the cytotoxicity of this compound revealed that these compounds could induce apoptosis via mitochondrial pathways in cancer cells, highlighting their potential as anticancer agents .

Data Summary

| Activity Type | EC50 Range (µM) | Notable Findings |

|---|---|---|

| Antileishmanial | <10 | Effective against Leishmania (V) panamensis |

| Cytotoxicity | Varies | Induces apoptosis in various cancer cell lines |

| Antimicrobial | Varies | Exhibits antibacterial properties |

| Antioxidant | Moderate | Radical-scavenging activity observed |

Q & A

What are the key considerations in designing a synthesis route for 4-hydroxy-2H-thiochromen-2-one, and how can reaction conditions be optimized?

Basic Research Focus

The synthesis typically involves substituting oxygen with sulfur in the chromenone core. A common approach adapts methods for analogous chromenones, such as the reaction of thiophenol derivatives with malonic acid in the presence of a Lewis acid (e.g., ZnCl₂) and phosphoryl chloride (POCl₃) . Key considerations include:

- Reagent selection : Thiophenol derivatives instead of phenol to introduce the sulfur atom.

- Catalyst optimization : ZnCl₂ concentration and reaction temperature to control cyclization efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.

Post-synthesis purification via recrystallization or column chromatography is critical to isolate the thiochromenone derivative.

How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Advanced Research Focus

X-ray crystallography is essential for confirming molecular geometry and hydrogen-bonding patterns. For example:

- Data collection : High-resolution diffraction data (e.g., MoKα radiation) can resolve sulfur-oxygen substitution in the thiochromenone core .

- Refinement : Software like SHELXL (part of the SHELX suite) refines positional and thermal parameters, addressing ambiguities in tautomeric forms or substituent orientations .

- Validation : Compare experimental bond lengths/angles with DFT-calculated values to confirm structural assignments .

What methodological approaches are recommended for assessing the antimicrobial potential of this compound derivatives?

Basic Research Focus

Standard protocols include:

- In vitro assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) to determine MIC values .

- Structure-activity relationship (SAR) : Introduce substituents (e.g., nitro, methoxy) to the thiochromenone core and correlate with bioactivity trends .

- Controls : Include reference antibiotics (e.g., ampicillin) and solvent-only controls to validate results.

How can molecular docking studies inform the design of this compound derivatives with enhanced bioactivity?

Advanced Research Focus

Docking studies predict interactions between derivatives and target proteins (e.g., bacterial enzymes):

- Software : AutoDock Vina or Schrödinger Suite to model ligand-receptor binding .

- Key parameters : Analyze binding affinity (ΔG), hydrogen bonds, and hydrophobic interactions.

- Validation : Cross-reference docking results with experimental IC₅₀ values from enzymatic assays. For example, derivatives with electron-withdrawing groups (e.g., -NO₂) may exhibit stronger binding to microbial DNA gyrase .

When spectroscopic data (e.g., NMR, IR) and crystallographic results conflict for a this compound derivative, how should researchers resolve these discrepancies?

Advanced Research Focus

Contradictions often arise from sample purity, tautomerism, or dynamic effects:

- Re-evaluate purity : Use HPLC or TLC to confirm sample homogeneity.

- Complementary techniques : Compare IR carbonyl stretches (1670–1750 cm⁻¹) with crystallographic C=O/S bond lengths .

- Dynamic NMR : Detect tautomeric equilibria in solution (e.g., keto-enol forms) that may not persist in the solid state .

What strategies optimize the regioselectivity of substituent introduction in this compound synthesis?

Advanced Research Focus

Regioselectivity challenges arise due to competing electrophilic substitution sites:

- Directing groups : Use protecting groups (e.g., -OMe) to block undesired positions during sulfonation or nitration.

- Microwave-assisted synthesis : Enhance reaction specificity by reducing side reactions under controlled heating .

- Computational modeling : DFT calculations predict electron density distributions to guide substituent placement .

How do solvent polarity and pH influence the fluorescence properties of this compound derivatives?

Basic Research Focus

Fluorescence studies require:

- Solvent screening : Test derivatives in solvents of varying polarity (e.g., hexane vs. ethanol) to assess emission shifts.

- pH titration : Protonation/deprotonation of the hydroxyl group alters conjugation, affecting λmax. For example, acidic conditions may quench fluorescence due to tautomeric shifts .

- Quantum yield measurement : Compare with standard fluorophores (e.g., quinine sulfate) to quantify efficiency .

What are the limitations of using mass spectrometry (MS) alone for characterizing this compound derivatives?

Basic Research Focus

MS provides molecular weight but lacks stereochemical

- Isomer discrimination : MS cannot differentiate regioisomers (e.g., 4-hydroxy vs. 6-hydroxy derivatives).

- Fragmentation patterns : Use high-resolution MS (HRMS) to confirm molecular formulas but pair with NMR for structural validation .

- Thermal degradation : Derivatives may decompose under MS ionization (e.g., ESI vs. EI modes), requiring soft ionization techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.